8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a heterocyclic compound with a unique structure that combines imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazole with a suitable diketone under acidic conditions to form the desired compound. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenated solvents and nucleophiles like sodium methoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacting with receptor sites to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine derivatives
- N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]
Uniqueness
8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of imidazole and pyrazine rings sets it apart from other similar compounds, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
8,8-dimethyl-2-phenyl-5,7-dihydroimidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C14H15N3O/c1-14(2)13-15-11(10-6-4-3-5-7-10)8-17(13)9-12(18)16-14/h3-8H,9H2,1-2H3,(H,16,18) |
InChI Key |
JKJNIIBZKREXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=NC(=CN2CC(=O)N1)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.